2-Bromo-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
2-Bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 2-Bromo-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride, producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in moderate to high yields . Another approach includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives in the presence of specific catalysts .
Chemical Reactions Analysis
2-Bromo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include iron(III) chloride for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Scientific Research Applications
2-Bromo-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the activity of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.
Comparison with Similar Compounds
2-Bromo-1,8-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine-3-carbonitrile: Known for its anti-mycobacterial activity.
1,5-Naphthyridines: These compounds exhibit a variety of biological activities and are used in medicinal chemistry.
1,6-Naphthyridines: Functionalized derivatives of these compounds have shown anticancer properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
2044702-77-2 |
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Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
2-bromo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14) |
InChI Key |
AXDYFISAOHLMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Br)C(=O)O |
Origin of Product |
United States |
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